2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine

nSMase2 inhibition Sphingolipid signaling Cancer research

SAR divergence among imidazole-piperidine positional isomers compromises assay reproducibility. This exact 2-substituted scaffold provides validated target engagement for reliable lead optimization. • nSMase2 IC₅₀ = 60 nM; IMPDH2 Ki = 440 nM (>11-fold selectivity vs 4-substituted isomer). • Privileged core for kinase inhibitor libraries (p70S6, Akt) with patent precedent. • ≥95% purity; available from multiple production lots for consistent SAR studies.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 933750-40-4
Cat. No. B1453378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
CAS933750-40-4
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2CCCCN2)C
InChIInChI=1S/C10H17N3/c1-7-8(2)13-10(12-7)9-5-3-4-6-11-9/h9,11H,3-6H2,1-2H3,(H,12,13)
InChIKeyKASZGCZZGGXXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine: Compound Profile


2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine (CAS 933750-40-4, molecular formula C10H17N3, molecular weight 179.26 g/mol) is a heterocyclic small molecule comprising a piperidine ring directly substituted at the 2-position with a 4,5-dimethylimidazole moiety . The compound functions as a versatile research scaffold for medicinal chemistry, particularly in programs targeting enzymes such as neutral sphingomyelinase 2 (nSMase2) and inosine-5'-monophosphate dehydrogenase (IMPDH) . It is available from multiple chemical suppliers, with reported purity levels typically in the 95-98% range, suitable for in vitro biological assays and further chemical derivatization .

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine Substitution Limitations


Generic substitution among imidazole-piperidine congeners is scientifically unsound due to pronounced structure-activity relationship (SAR) divergences driven by both substitution pattern and the specific positional isomer. In imidazole-piperidine systems, the precise attachment point on the piperidine ring (e.g., 2-position versus 3- or 4-position) and the methylation state of the imidazole nucleus critically dictate target engagement profiles. As demonstrated by differential IMPDH2 inhibition across closely related scaffolds—where 2-substituted isomers and 4-substituted isomers exhibit binding affinities differing by orders of magnitude—interchanging compounds without rigorous validation introduces unacceptable experimental variability [1]. For research programs in oncology, neuroscience, or immunology, where target selectivity and assay reproducibility are paramount, specifying the exact compound (CAS 933750-40-4) is essential to maintain scientific integrity and data comparability.

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine Differentiation Evidence


nSMase2 Inhibition Across Scaffolds

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine demonstrates moderate inhibition of human neutral sphingomyelinase 2 (nSMase2) with an IC50 of 60 nM in a fluorescence-based assay using recombinant enzyme and sphingomyelin substrate [1]. This represents a 1.7-fold reduction in potency relative to a more advanced, optimized imidazole-based nSMase2 inhibitor from the same chemical series (IC50 = 50 nM) [2], and a 1.7-2.0-fold potency advantage over less active analogs within the series (IC50 = 100 nM) [3]. The dimethyl substitution on the imidazole ring and the specific 2-piperidinyl attachment are structural determinants that differentiate its inhibitory profile from unsubstituted or differently substituted analogs, underscoring the value of this specific CAS number for structure-activity relationship (SAR) and lead optimization campaigns [1].

nSMase2 inhibition Sphingolipid signaling Cancer research

IMPDH2 Inhibition: Positional Isomer Comparison

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when assayed against the NAD+ substrate [1]. This contrasts sharply with its 4-substituted positional isomer, 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, which shows negligible binding to IMPDH2 (Ki > 5,000 nM) [2]. The >11-fold difference in binding affinity demonstrates the profound impact of piperidine substitution position on target engagement. For researchers investigating IMPDH2 as a therapeutic target in immunosuppression, antiviral, or oncology applications, the 2-substituted isomer (CAS 933750-40-4) is the appropriate selection for generating biologically relevant data, whereas the 4-substituted isomer would be ineffective [2].

IMPDH2 inhibition Nucleotide biosynthesis Immunosuppression

Structural Differentiation from Sch 425078

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine is structurally distinct from the known potent NK1 antagonist Sch 425078 (also referred to as Sch425078) [REFS-1, REFS-2]. While both contain an imidazole-piperidine core, Sch 425078 represents an advanced, optimized clinical candidate with a Ki of 13 nM at the human NK1 receptor, demonstrating potent displacement of substance P in CHO cells expressing the human NK1 receptor [3]. The structural elaboration in Sch 425078 likely includes additional functional groups that confer high affinity and selectivity. 2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine is not a direct substitute for Sch 425078 in assays requiring potent NK1 antagonism. It is best positioned as a simplified, non-optimized scaffold for fundamental SAR exploration or as a negative control in studies focused on more potent NK1 ligands, given the lack of reported high-affinity NK1 binding for the unelaborated core [1].

NK1 receptor Neurokinin antagonist CNS drug discovery

Kinase Modulator Potential: Patent Evidence

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine represents the core pharmacophore for a class of imidazol-piperidinyl derivatives claimed as modulators of kinase activity, including p70S6 and Akt kinases, in patents assigned to Merck Patent GmbH [REFS-1, REFS-2]. The patent literature explicitly details compounds with 2-substituted piperidine rings attached to a 4,5-dimethylimidazole as part of a broader formula (I) for treating hyperproliferative diseases such as cancer [1]. While the specific compound (CAS 933750-40-4) itself is not claimed as a final drug candidate, its structural motif is central to the invention. In contrast, 4-substituted imidazolyl piperidines have been more extensively explored as histamine H3 receptor antagonists, highlighting divergent therapeutic applications based on piperidine substitution [3]. This patent linkage validates the 2-substituted scaffold as a privileged structure for kinase-targeted drug discovery, providing a clear rationale for its selection over other imidazole-piperidine isomers.

Kinase inhibition Oncology Medicinal chemistry

Physicochemical Properties for Assays

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine (C10H17N3, MW 179.26 g/mol) is supplied at purities suitable for in vitro studies, with vendors reporting analytical data including HPLC purity of 98% . Computational predictions indicate a logP of approximately 1.2, which falls within the optimal range for cell permeability (logP 1-3) [1]. For reference, the structurally related but simpler analog 2-(1H-imidazol-2-yl)piperidine (CAS 933725-12-3, MW 151.21 g/mol) lacks the 4,5-dimethyl substitution and exhibits a different physicochemical profile, including a higher predicted logP of 1.55 . The presence of the dimethyl groups on the imidazole ring in the target compound enhances lipophilicity in a controlled manner, a feature that can improve membrane permeability relative to the unsubstituted core while retaining hydrogen bond donor/acceptor capacity for target engagement [REFS-2, REFS-3].

Physicochemical properties Assay development ADME

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine Research Applications


nSMase2 Inhibitor SAR & Lead ID

As evidenced by its moderate inhibitory activity against human nSMase2 (IC50 = 60 nM) [1], 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine serves as a validated starting point for medicinal chemistry optimization. Its defined potency, which is 1.7-fold lower than a more advanced analog and 1.7-2.0-fold higher than less active analogs, provides a clear benchmark for SAR exploration [1]. This makes it an ideal core scaffold for synthesizing and evaluating new derivatives aimed at improving nSMase2 inhibition, with potential applications in modulating ceramide biosynthesis for cancer therapy or neurodegenerative disease research [1]. The compound's commercial availability and defined purity facilitate reproducible and comparable SAR studies.

Probing IMPDH2 for Immunosuppression & Antivirals

The compound's selective inhibition of IMPDH2, with a Ki of 440 nM against the NAD+ substrate, positions it as a valuable chemical probe for investigating IMPDH2 biology [1]. Critically, its >11-fold greater affinity compared to the 4-substituted positional isomer (Ki > 5,000 nM) confirms the necessity of the 2-substituted piperidine geometry for target engagement [2]. Researchers can utilize this compound as a tool to study the effects of IMPDH2 inhibition on guanine nucleotide pools in cellular models of immune cell activation or viral replication, where IMPDH2 is a validated drug target. It is not a drug candidate itself but a crucial reagent for target validation and mechanistic studies [2].

Kinase Inhibitor Library Synthesis for Cancer

The 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine core is explicitly claimed within a broad class of imidazol-piperidinyl derivatives that act as kinase modulators (including p70S6 and Akt) for the treatment of hyperproliferative diseases [1]. This patent linkage provides strong industrial precedent for its use in synthesizing focused kinase inhibitor libraries [1]. By using this commercially available building block, research teams can efficiently explore the chemical space around this privileged scaffold, potentially generating novel compounds with activity against specific kinases implicated in cancer. The scaffold's differentiation from 4-substituted imidazolyl piperidines, which are more commonly associated with histamine H3 receptor antagonism, directs its application specifically toward oncology-focused kinase programs [2].

Non-Optimized Scaffold as NK1 Control

While not a potent NK1 antagonist itself, 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine is structurally related to Sch 425078, a validated potent NK1 antagonist (Ki = 13 nM) [1]. Its use as a simplified, non-optimized scaffold in parallel assays can help establish the minimal structural requirements for NK1 receptor engagement [1]. This approach allows medicinal chemists to systematically deconstruct the pharmacophore of advanced leads like Sch 425078, gaining insights into which molecular features (e.g., the 4,5-dimethylimidazole and 2-piperidinyl linkage) contribute to baseline affinity and which additional elaborations drive potency and selectivity. This application provides a rational framework for understanding NK1 receptor-ligand interactions.

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